molecular formula C20H18N8O2 B11535411 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide

Cat. No.: B11535411
M. Wt: 402.4 g/mol
InChI Key: KFVOKOIIDDWKGY-WSDLNYQXSA-N
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Description

  • This compound is a mouthful, but its structure is fascinating. Let’s break it down:
    • The core structure consists of a 1,2,3-triazole ring, which is a five-membered heterocycle containing three nitrogen atoms.
    • Attached to the triazole ring, we have an oxadiazole moiety (1,2,5-oxadiazol-3-yl), which contributes to the compound’s overall properties.
    • The biphenyl group (biphenyl-4-yl) adds aromaticity and rigidity.
    • Finally, the carbohydrazide functional group (carbohydrazide) provides a reactive site.
  • Overall, this compound combines diverse structural elements, making it intriguing for research.
  • Preparation Methods

    • Synthetic routes:
      • One common method involves the condensation of a hydrazide with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring.
      • Another approach is the reaction of an oxadiazole precursor with a hydrazine derivative.
    • Reaction conditions:
      • These reactions typically occur under reflux conditions in suitable solvents (e.g., ethanol, DMF, or DMSO).
    • Industrial production:
      • Unfortunately, specific industrial-scale methods for this compound are scarce in the literature.
  • Chemical Reactions Analysis

    • Reactions:

        Oxidation: The triazole and oxadiazole rings can undergo oxidation, leading to various derivatives.

        Reduction: Reduction of the carbonyl group in the hydrazide moiety can yield hydrazine derivatives.

        Substitution: The biphenyl group can be substituted with various functional groups.

    • Common reagents and conditions:
      • Oxidation: Use oxidants like potassium permanganate or hydrogen peroxide.
      • Reduction: Employ reducing agents such as sodium borohydride or lithium aluminum hydride.
      • Substitution: Various electrophiles (e.g., alkyl halides, acyl chlorides) can be used.
    • Major products:
      • These depend on the specific reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry:
      • As a versatile scaffold, this compound can serve as a building block for novel materials.
    • Biology:
      • Its unique structure may find applications in drug discovery or as bioactive molecules.
    • Medicine:
      • Investigate its potential as an antitumor or antimicrobial agent.
    • Industry:
      • Explore its use in organic electronics or catalysis.
  • Mechanism of Action

    • Molecular targets:
      • The compound’s effects likely involve interactions with enzymes, receptors, or cellular components.
    • Pathways:
      • Further research is needed to elucidate specific pathways.
  • Comparison with Similar Compounds

    • Similar compounds:

        1,2,4-Triazole derivatives: These lack the oxadiazole moiety.

        Hydrazide-based compounds: Without the triazole and biphenyl components.

        Biphenyl-containing hydrazones: But without the triazole and oxadiazole rings.

    : Example reference. : Another reference. : Yet another reference. : Final reference.

    Properties

    Molecular Formula

    C20H18N8O2

    Molecular Weight

    402.4 g/mol

    IUPAC Name

    1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-(4-phenylphenyl)ethylideneamino]triazole-4-carboxamide

    InChI

    InChI=1S/C20H18N8O2/c1-12(14-8-10-16(11-9-14)15-6-4-3-5-7-15)22-24-20(29)17-13(2)28(27-23-17)19-18(21)25-30-26-19/h3-11H,1-2H3,(H2,21,25)(H,24,29)/b22-12+

    InChI Key

    KFVOKOIIDDWKGY-WSDLNYQXSA-N

    Isomeric SMILES

    CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C(\C)/C3=CC=C(C=C3)C4=CC=CC=C4

    Canonical SMILES

    CC1=C(N=NN1C2=NON=C2N)C(=O)NN=C(C)C3=CC=C(C=C3)C4=CC=CC=C4

    Origin of Product

    United States

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